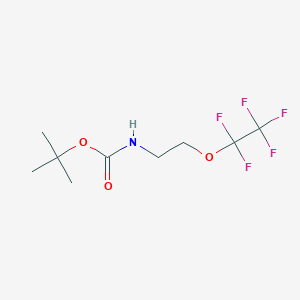
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a carbamate group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-pentafluoroethyloxy-ethanol with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce the corresponding alcohol and carbamic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Reduction: Lithium aluminum hydride is commonly used for the reduction of carbamates.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-pentafluoroethyloxy-ethanol and tert-butyl carbamic acid.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted carbamates depending on the nucleophile used.
科学的研究の応用
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism by which (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool or therapeutic agent.
類似化合物との比較
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the pentafluoroethyloxy group, resulting in different reactivity and applications.
Methyl carbamate: Another related compound with different substituents, leading to variations in chemical behavior and uses.
Uniqueness
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
特性
分子式 |
C9H14F5NO3 |
|---|---|
分子量 |
279.20 g/mol |
IUPAC名 |
tert-butyl N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H14F5NO3/c1-7(2,3)18-6(16)15-4-5-17-9(13,14)8(10,11)12/h4-5H2,1-3H3,(H,15,16) |
InChIキー |
QYRHHJUUYSGZOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


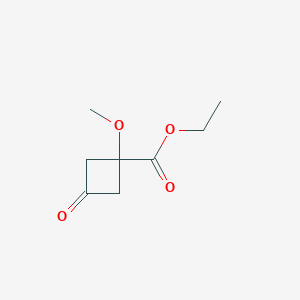
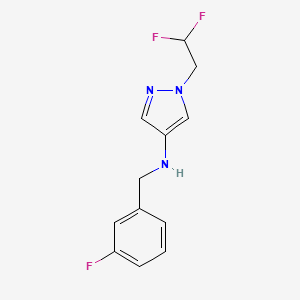
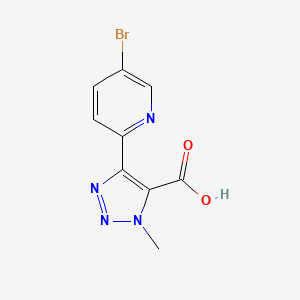
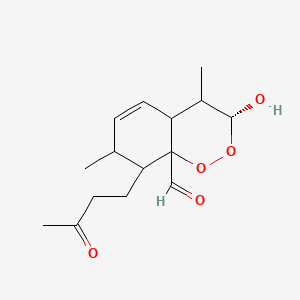
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
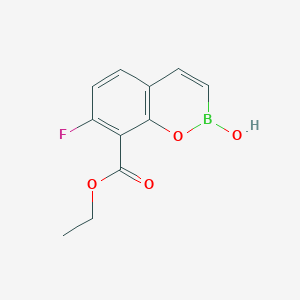

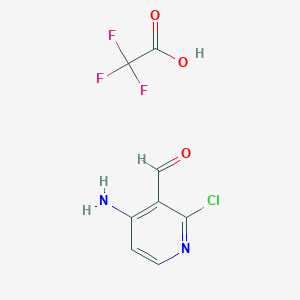
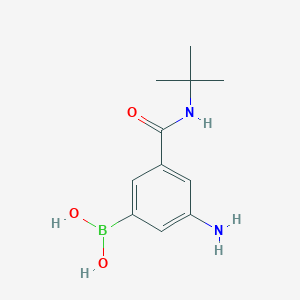
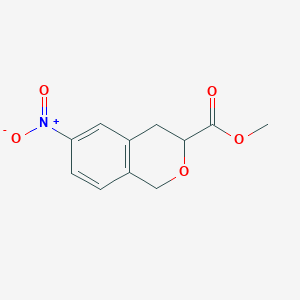
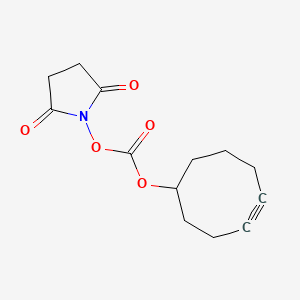

![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)

